Biotin-PEG8-alcohol

Vue d'ensemble

Description

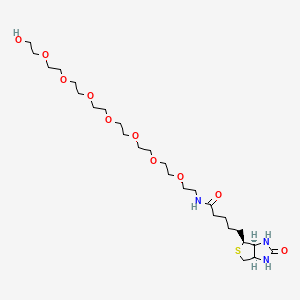

Biotin-PEG8-alcohol is a biotin-polyethylene glycol derivative that is commonly used for biotinylation. The biotin group serves as an affinity label towards the proteins avidin and streptavidin. This compound is characterized by its molecular formula C26H49N3O10S and a molecular weight of 595.75 g/mol. The polyethylene glycol spacer arm increases the hydrophilicity of the molecule, making it more soluble in aqueous solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin-PEG8-alcohol can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol The synthesis typically starts with the activation of biotin, followed by the attachment of the polyethylene glycol chainThe reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The terminal hydroxyl group in Biotin-PEG8-alcohol is susceptible to oxidation, forming aldehydes or carboxylic acids. This reaction is pivotal for creating reactive intermediates used in crosslinking or further functionalization.

Key Reagents and Conditions:

- Potassium permanganate (KMnO₄): Oxidizes primary alcohols to carboxylic acids under acidic or neutral conditions.

- Pyridinium chlorochromate (PCC): Selectively oxidizes primary alcohols to aldehydes in anhydrous environments.

Applications:

- Aldehyde derivatives enable site-specific bioconjugation via Schiff base formation with amines.

- Carboxylic acid derivatives facilitate coupling reactions with amines or hydrazides for stable amide bonds .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Tosylation/Activation

Reagents:

- Tosyl chloride (TsCl): Converts the hydroxyl to a tosylate group, enhancing leaving-group ability.

- Thionyl chloride (SOCl₂): Converts alcohols to chlorides for subsequent nucleophilic attacks.

Products:

- Biotin-PEG8-tosylate: Reacts with amines or thiols to form stable linkages.

- Biotin-PEG8-chloride: Serves as an intermediate for coupling with nucleophiles like azides or alkynes .

Esterification/Amidation

Reagents:

- N-Hydroxysuccinimide (NHS): Activates carboxylic acids (from oxidized this compound) for amide bond formation with primary amines.

- Carbodiimides (EDC/DCC): Catalyze coupling between alcohols and carboxylic acids to form esters.

Example:

In bacterial surface functionalization, this compound derivatives form amide bonds with primary amines on microbial surfaces, enabling targeted labeling .

Reduction Reactions

While less common, the hydroxyl group can be reduced to a hydrocarbon chain under specific conditions.

Reagents:

- Lithium aluminum hydride (LiAlH₄): Reduces alcohols to alkanes in anhydrous ethereal solvents.

Applications:

- Reduction modifies hydrophobicity for tailored drug delivery systems.

Comparative Reaction Efficiency

The table below summarizes reaction outcomes under varying conditions:

Challenges and Optimizations

Applications De Recherche Scientifique

Bioconjugation

Biotin-PEG8-alcohol serves as an effective linker in the synthesis of bioconjugates. The biotin moiety allows for specific binding to streptavidin or avidin proteins, facilitating the immobilization of proteins on surfaces or within drug delivery systems. This property is leveraged in various applications:

- Protein Labeling : The compound can be used to label proteins for detection and quantification in assays.

- Surface Modification : It enhances the hydrophilicity of surfaces, making it suitable for biomedical devices and diagnostic kits .

Drug Delivery Systems

In pharmaceutical research, this compound is employed to create advanced drug delivery systems. Its unique structure allows for:

- Targeted Therapy : By attaching therapeutic agents to the biotin group, drugs can be delivered specifically to cells expressing streptavidin or avidin, improving efficacy while minimizing side effects.

- Antibody-Drug Conjugates : It is utilized in developing conjugates that combine antibodies with cytotoxic drugs, enhancing targeted cancer therapies .

Proteolysis Targeting Chimeras (PROTACs)

This compound functions as a critical component in the synthesis of PROTACs, which are designed to induce targeted protein degradation. The mechanism involves:

- Recruitment of E3 Ligases : The PEG linker connects a target protein to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of unwanted proteins.

- Cellular Modulation : By selectively degrading specific proteins, researchers can influence various cellular processes such as signal transduction and gene expression .

Immunoassays

The compound is also used in immunoassays for detecting biomolecules. Its ability to form stable complexes with streptavidin allows for:

- Enhanced Sensitivity : The high affinity between biotin and streptavidin results in improved signal detection in assays.

- Versatile Applications : It can be applied in enzyme-linked immunosorbent assays (ELISA), western blotting, and other diagnostic tests .

Case Study 1: Development of Targeted Cancer Therapies

A study demonstrated the use of this compound in creating antibody-drug conjugates targeting specific cancer cells. By attaching a cytotoxic drug to a biotinylated antibody, researchers achieved significant tumor reduction in animal models while minimizing systemic toxicity.

Case Study 2: PROTAC Technology Advancement

Research involving this compound highlighted its role in developing novel PROTACs that effectively degrade mutant forms of proteins implicated in various diseases. This study showed how targeted degradation could restore normal cellular function and reduce disease progression.

Mécanisme D'action

Biotin-PEG8-alcohol exerts its effects through the biotin group, which has a strong affinity for avidin and streptavidin proteins. This interaction is highly specific and forms a stable complex, allowing for the targeted delivery and detection of biotinylated molecules. The polyethylene glycol spacer arm enhances the solubility and reduces the immunogenicity of the compound, making it suitable for various biomedical applications .

Comparaison Avec Des Composés Similaires

Biotin-PEG8-alcohol is unique due to its specific structure and properties. Similar compounds include:

- Biotin-PEG2-alcohol

- Biotin-PEG4-alcohol

- Biotin-PEG6-alcohol

- Biotin-PEG10-alcohol

- Biotin-PEG12-alcohol

These compounds differ in the length of the polyethylene glycol spacer arm, which affects their solubility and biocompatibility. This compound offers a balance between hydrophilicity and molecular size, making it suitable for a wide range of applications .

Activité Biologique

Biotin-PEG8-alcohol is a biotin-polyethylene glycol derivative that has garnered attention in scientific research due to its unique properties and applications in bioconjugation and drug delivery systems. This compound combines the benefits of biotin, a vital cofactor in cellular metabolism, with polyethylene glycol (PEG), known for enhancing solubility and biocompatibility. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and applications in various research fields.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C26H49N3O10S

- Molecular Weight: 595.75 g/mol

This compound features a biotin group at one end, which provides high affinity for streptavidin or avidin proteins, and an alcohol functional group at the other end, allowing for further chemical modifications. The PEG chain enhances the hydrophilicity of the molecule, improving its solubility in aqueous environments, which is crucial for biological applications .

This compound primarily functions as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific proteins, thereby facilitating their ubiquitination and subsequent degradation by the proteasome. The mechanism can be summarized as follows:

- Binding: The biotin moiety binds to streptavidin or avidin.

- Recruitment: The PEG linker connects to an E3 ligase and a target protein.

- Degradation: The target protein is tagged for degradation, leading to a decrease in its cellular concentration.

This dual functionality allows researchers to selectively modulate protein levels within cells, influencing various cellular processes such as signal transduction, gene expression, and metabolic pathways .

1. Cellular Effects

This compound has been shown to impact cellular functions significantly:

- Protein Degradation: By facilitating the degradation of specific proteins involved in disease pathways, it can alter disease progression in models of cancer and other conditions.

- Gene Expression Modulation: The reduction of target proteins can lead to downstream effects on gene expression profiles .

2. Research Applications

This compound is widely used in:

- Bioconjugation: It enables the attachment of drugs or imaging agents to biomolecules for targeted delivery systems.

- Immunoassays: Its high affinity for avidin makes it suitable for use in various bioanalytical techniques such as ELISA and Western blotting .

Case Study 1: Targeted Drug Delivery

In a study investigating targeted drug delivery using this compound conjugates, researchers demonstrated that attaching chemotherapeutic agents to this compound improved solubility and stability while enhancing cellular uptake in cancer cell lines. This resulted in increased cytotoxicity compared to non-targeted formulations.

Case Study 2: PROTAC Development

A recent study utilized this compound as a linker in developing novel PROTACs targeting oncogenic proteins. The results indicated effective degradation of target proteins in vitro, leading to reduced tumor cell viability and highlighting its potential as a therapeutic agent .

Comparative Analysis of Biotin-PEG Derivatives

The following table summarizes key characteristics of this compound compared to other biotinylated PEG derivatives:

| Compound | Molecular Weight | Solubility | Functional Groups | Applications |

|---|---|---|---|---|

| Biotin-PEG4-alcohol | ~500 g/mol | High | Biotin, Alcohol | Drug delivery, Bioconjugation |

| This compound | 595.75 g/mol | Very High | Biotin, Alcohol | PROTACs, Immunoassays |

| Biotin-PEG12-alcohol | ~700 g/mol | Moderate | Biotin, Alcohol | Targeted therapies |

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFGWYHDBQRANJ-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.